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Compound of Interest

Compound Name: BDP TMR carboxylic acid

Cat. No.: B1192297

Introduction

BDP TMR (BODIPY-TMR) is a bright, photostable fluorescent dye belonging to the
borondipyrromethene family.[1] With spectral properties similar to Tetramethylrhodamine
(TAMRA), BDP TMR offers a significant advantage with a much higher fluorescence quantum
yield, approaching unity.[2] Its carboxylic acid derivative allows for covalent conjugation to
primary amines on proteins and other biomolecules through a carbodiimide-mediated reaction,
most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in
conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4]

This two-step process first activates the carboxylic acid group of the dye with EDC and NHS to
form a more stable, amine-reactive NHS ester intermediate.[3] This intermediate then readily
reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on
the target protein to form a stable amide bond.[3][5] This method is a cornerstone of
bioconjugation, enabling researchers to fluorescently label proteins for a wide array of
applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization
assays.[1][2] Proper purification and characterization, particularly determining the Degree of
Labeling (DOL), are critical subsequent steps to ensure the quality and reproducibility of
experimental results.[6][7]

Quantitative Data

Quantitative parameters are crucial for successful and reproducible protein labeling. The tables
below summarize the key spectral properties of the BDP TMR dye and the necessary
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parameters for calculating the Degree of Labeling (DOL).

Table 1: Spectroscopic Properties of BDP TMR Dye

Property Value Reference
Maximum Excitation (Aex) ~542 nm [1][2]
Maximum Emission (Aem) ~574 nm [1112]

Not explicitly found, but typical

Molar Extinction Coefficient (g) ~80,000 M-1cm-1
for BODIPY dyes.

Recommended Filter Set TAMRA/TRITC [2]

Table 2: Parameters for Degree of Labeling (DOL) Calculation
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Parameter Symbol Description

Used to determine the protein
Absorbance of Labeled Protein A280 concentration. The dye's
at 280 nm absorbance at this wavelength

must be accounted for.[8][9]

The maximum absorbance of
Absorbance of Labeled Protein A the BDP TMR dye, used to
max
at Amax determine the concentration of

the conjugated dye.[8][9]

o o A constant specific to the
Molar Extinction Coefficient of ] ]
gprot target protein (e.g., IgG is

~210,000 M-1cm-1).[6]

Protein

o . A constant specific to the
Molar Extinction Coefficient of

edye fluorescent dye (see Table 1).
Dye
[9]
Accounts for the dye's
) absorbance at 280 nm.
Correction Factor CF

Calculated as (A280 of free
dye) / (Amax of free dye).[9]

Experimental Protocols

This section provides a detailed two-step protocol for labeling proteins with BDP TMR
carboxylic acid using EDC and Sulfo-NHS chemistry.

A. Required Materials and Reagents

o Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES,
HEPES). Avoid buffers like Tris or glycine.

« BDP TMR Carboxylic Acid: (e.g., AxisPharm, AP10645; Lumiprobe, 62490)[1][10]

o EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCI): (e.g., Thermo Scientific, 22980)
[11]
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e Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Scientific, 24510)[11]

e Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[3][11]
o Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3][11]

e Quenching Solution: 1 M Hydroxylamine HCI, pH 8.5 or 1 M Tris-HCI, pH 8.5.

e Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

 Purification: Desalting column (e.g., Zeba Spin Desalting Columns) or dialysis equipment.
[12]

B. Protocol: Two-Step Protein Labeling

This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Molar ratios
may need to be adjusted for other proteins.

Step 1: Activation of BDP TMR Carboxylic Acid

e Prepare Dye: Dissolve ~0.5 mg of BDP TMR carboxylic acid in 50 pL of anhydrous DMSO
to create a ~25 mM stock solution.

e Prepare Activators: Immediately before use, prepare 10 mg/mL solutions of EDC (~52 mM)
and Sulfo-NHS (~46 mM) in room temperature, anhydrous DMSO or cold Activation Buffer.

e Activation Reaction: In a microcentrifuge tube, combine the following:
o 10 pL of ~25 mM BDP TMR Carboxylic Acid
o 10 pL of ~52 mM EDC solution
o 10 pL of ~46 mM Sulfo-NHS solution

 Incubate: Mix well and incubate for 15 minutes at room temperature, protected from light.[3]
This creates the amine-reactive Sulfo-NHS ester of BDP TMR.

Step 2: Conjugation to the Protein
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» Prepare Protein: Dissolve 1 mg of the protein in 500 uL of Coupling Buffer (e.g., PBS, pH
7.2).

o Combine: Add the entire 30 pL activation mixture from Step 1 to the protein solution.

¢ Incubate: Mix gently and react for 2 hours at room temperature, protected from light. For
sensitive proteins, the reaction can be performed for 4 hours at 4°C.

Step 3: Quenching the Reaction

o Stop Reaction: Add 50 pL of 1 M Tris-HCI, pH 8.5 to the reaction mixture to quench any
unreacted dye.

 Incubate: Incubate for an additional 30 minutes at room temperature.

C. Protocol: Purification of Labeled Protein

Removal of unconjugated dye is essential for accurate characterization.[6][12] Size-exclusion
chromatography is the most common method.[12]

Equilibrate Column: Prepare a desalting column according to the manufacturer's instructions,
equilibrating it with Coupling Buffer (PBS).

o Apply Sample: Carefully load the entire quenched reaction mixture onto the center of the
column resin.

o Centrifuge/Elute: Centrifuge the column (if a spin column) or begin collecting fractions (if a
gravity-flow column).

o Collect Protein: The labeled protein will elute first as a colored band, while the smaller,
unconjugated dye molecules will be retained longer on the column. Collect the colored
protein fraction(s).[13]

D. Protocol: Characterization (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each
protein molecule.[8]
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o Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified,
labeled protein solution at 280 nm (A280) and at the dye's absorbance maximum, ~542 nm
(Amax).[7]

» Calculate Protein Concentration:

o Protein Conc. (M) = [A280 - (Amax x CF)] / eprot

o Where CF is the correction factor for the dye's absorbance at 280 nm.[9]
o Calculate Dye Concentration:

o Dye Conc. (M) = Amax / edye
» Calculate DOL:

o DOL = [Dye Concentration (M)] / [Protein Concentration (M)]

o An ideal DOL for antibodies is typically between 2 and 10.[6]

Diagrams and Workflows
Chemical Reaction Pathway

The following diagram illustrates the two-step chemical activation and conjugation process.
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Caption: EDC/NHS chemistry pathway for labeling proteins.

Experimental Workflow

This diagram outlines the complete experimental procedure from reagent preparation to final
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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